cis-Nonachlor

描述

cis-Nonachlor is an organochlorine compound that belongs to the class of cyclodiene insecticides. It is a component of the pesticide chlordane, which was widely used in agriculture and for termite control until its use was restricted due to environmental and health concerns. This compound exists in two isomeric forms: this compound and trans-nonachlor. These compounds are known for their persistence in the environment and their ability to bioaccumulate in the food chain .

准备方法

cis-Nonachlor is synthesized through the chlorination of cyclopentadiene derivatives. The process involves the addition of chlorine atoms to the cyclopentadiene ring, resulting in the formation of multiple chlorinated products, including nonachlor. The reaction conditions typically involve the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure .

Industrial production of nonachlor involves large-scale chlorination processes where cyclopentadiene is reacted with chlorine in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate nonachlor from other chlorinated by-products .

化学反应分析

cis-Nonachlor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

科学研究应用

Toxicological Studies

Cis-Nonachlor has been the subject of various toxicological studies aimed at understanding its effects on biological systems. Notably, a study involving Sprague-Dawley rats assessed the toxicity of this compound compared to trans-nonachlor and technical chlordane. The study administered doses ranging from 0.25 to 25 mg/kg body weight for 28 days. The findings indicated that while all compounds showed some level of toxicity, this compound was less toxic than trans-nonachlor. The primary metabolite, oxychlordane, was found to accumulate significantly in adipose tissue across all test subjects .

Environmental Impact

This compound's environmental persistence has made it a focus of studies examining its bioaccumulation in various ecosystems. Research has shown that this compound can be detected in soil and biota, indicating its potential to affect food chains and ecosystems. For instance, a meta-analysis highlighted the association between organochlorine pesticide exposure and health risks such as non-Hodgkin lymphoma, where this compound was among the compounds investigated .

Case Study 1: Health Risks Associated with Organochlorine Pesticides

A significant body of research has linked exposure to organochlorine pesticides, including this compound, with increased risks of various health issues. A meta-analysis reviewed multiple epidemiological studies and found that exposure to these pesticides correlated with a 40% increased risk of non-Hodgkin lymphoma. This underscores the importance of monitoring and regulating compounds like this compound in agricultural practices .

Case Study 2: Bioaccumulation in Wildlife

Research conducted on wildlife populations has shown that this compound accumulates in various species, raising concerns about ecological health. A study analyzing organochlorine pesticide levels in African leopards revealed detectable concentrations of this compound in their blood samples. This finding emphasizes the need for further investigation into how such contaminants affect wildlife health and biodiversity .

Summary Table of Toxicity Studies

作用机制

cis-Nonachlor exerts its effects primarily through interaction with the nervous system. It acts as a neurotoxin by binding to and disrupting the function of ion channels, particularly those involved in the transmission of nerve impulses . This disruption leads to hyperexcitation of neurons, resulting in convulsions and other neurological symptoms.

At the molecular level, nonachlor targets the gamma-aminobutyric acid (GABA) receptor, inhibiting its function and leading to an imbalance in neurotransmitter levels . This mechanism is similar to that of other cyclodiene insecticides, which also target the GABA receptor and disrupt normal neuronal activity .

相似化合物的比较

cis-Nonachlor is structurally and functionally similar to other cyclodiene insecticides, such as chlordane, heptachlor, and aldrin. These compounds share a common mechanism of action and exhibit similar toxicological properties .

Chlordane: Like nonachlor, chlordane is a mixture of several isomers and related compounds.

Heptachlor: Heptachlor is another cyclodiene insecticide with a similar structure to nonachlor.

Aldrin: Aldrin is a related compound that undergoes metabolic conversion to dieldrin, a more persistent and toxic derivative.

This compound’s uniqueness lies in its specific isomeric forms (cis and trans) and their distinct toxicological profiles. Studies have shown that trans-nonachlor tends to accumulate more in adipose tissue compared to this compound, leading to differences in their biological effects .

生物活性

Introduction

Cis-nonachlor is a chlorinated hydrocarbon and a significant metabolite of the pesticide chlordane, which was widely used for pest control until its ban in many countries due to environmental and health concerns. As a persistent organic pollutant, this compound has been detected in various environmental matrices and biological tissues, raising concerns about its biological activity and potential health effects. This article reviews the biological activity of this compound, focusing on its immunotoxicity, potential carcinogenicity, and overall toxicity based on diverse research findings.

This compound (CAS Number: 5103-71-9) is one of the two geometric isomers of nonachlor, the other being trans-nonachlor. It is characterized by its lipophilic nature, leading to bioaccumulation in adipose tissues of living organisms. The chemical structure contributes to its persistence in the environment and potential for long-term ecological impact.

Overview

Research has shown that this compound exhibits significant immunotoxic effects. A study conducted on Sprague-Dawley rats evaluated the immunological endpoints after a 28-day oral administration of this compound at varying doses (0.25 to 25 mg/kg). The findings indicated notable alterations in immune function.

Key Findings

- Increased Immunoglobulin Levels : this compound treatment resulted in elevated serum immunoglobulin G (IgG) levels, particularly IgG(1) and IgG(2a), indicating a hyperactive immune response in treated males at specific doses .

- Lymphocyte Activity : Flow cytometric analysis revealed changes in peripheral blood leukocytes and T-lymphocyte subsets. Notably, there was an increase in natural killer (NK) cell activity in females treated with higher doses .

- Resistance to Pathogens : The study also reported reduced resistance to Listeria monocytogenes in treated females, suggesting compromised immune defense mechanisms due to exposure .

Table 1: Immunological Effects of this compound Treatment

| Dose (mg/kg) | Effect on IgG Levels | Effect on NK Cell Activity | Resistance to Listeria |

|---|---|---|---|

| 0.25 | No significant change | No significant change | Normal |

| 2.5 | ↑ IgG(1), ↑ IgG(2a) | ↑ Activity | Reduced |

| 25 | ↑ IgG(1), ↑ IgG(2a) | ↑ Activity | Significantly reduced |

Epidemiological Evidence

This compound has been implicated in increasing the risk of non-Hodgkin lymphoma (NHL). A meta-analysis evaluating multiple studies found a significant association between organochlorine pesticide exposure, including this compound, and NHL risk with an odds ratio (OR) of 1.40 (95% CI: 1.27–1.56) . This suggests that prolonged exposure to this compound may contribute to carcinogenic processes.

The mechanisms by which this compound may promote carcinogenesis are not fully elucidated but could involve:

- Endocrine Disruption : Its structural similarity to estrogen may lead to endocrine disruption, which is a known risk factor for various cancers.

- Genotoxicity : Some studies suggest that chlorinated compounds can induce DNA damage, contributing to tumorigenesis.

General Toxicity Profile

Toxicological assessments have indicated that this compound is less toxic than its counterpart trans-nonachlor but still poses significant health risks. In a comparative study involving Sprague-Dawley rats:

- Liver and Kidney Effects : Both cis- and trans-nonachlor resulted in increased liver weights and histopathological changes consistent with microsomal enzyme induction. Elevated kidney weights were also observed .

- Bioaccumulation : this compound was found to bioaccumulate less than trans-nonachlor but still presents a risk due to its persistence and accumulation in food chains .

Table 2: Toxicity Comparison of Nonachlor Isomers

| Compound | Liver Weight Change | Kidney Weight Change | Bioaccumulation Potential |

|---|---|---|---|

| This compound | Moderate | Elevated | Moderate |

| trans-Nonachlor | Significant | Elevated | High |

属性

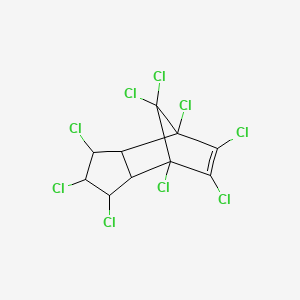

IUPAC Name |

(1S,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8+,9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHOKXCPKDPNQU-FLVMBEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052709, DTXSID40872581 | |

| Record name | trans-Nonachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 8.2X10-3 mg/L at 25 °C /Estimated/ | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 1.00X10-6 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Nonachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5103-73-1, 39765-80-5, 3734-49-4 | |

| Record name | cis-Nonachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Nonachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039765805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Nonachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R,3S,4S,5R,6S,7S)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.0^{2,6}]dec-8-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONACHLOR, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PFJ22N0EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONACHLOR, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LP364CK91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。